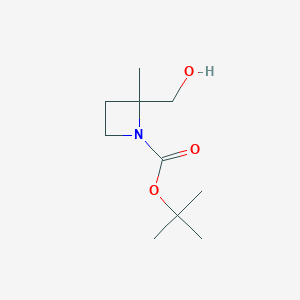

Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-5-10(11,4)7-12/h12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLNVUDUBFGJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850789-22-9 | |

| Record name | tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, forming the desired ester product.

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems to facilitate the reaction under controlled conditions, ensuring consistent product quality and minimizing waste .

化学反应分析

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The tert-butyl ester can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the tert-butyl ester group.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for the preparation of homochiral amino acid derivatives and other complex organic molecules. The compound can undergo various reactions, including:

- Nucleophilic Substitution : The hydroxymethyl group can be replaced by different nucleophiles, facilitating the formation of diverse azetidine derivatives.

- Ring-Opening Reactions : The azetidine ring can be opened under specific conditions, leading to linear or branched products.

Medicinal Chemistry

This compound is explored for its potential as a bioactive molecule. Research indicates that azetidine derivatives can act as enzyme inhibitors and receptor modulators, making them valuable in drug discovery and development. Preliminary studies suggest that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Potential applications in developing antibiotics.

- Anticancer Activity : Investigated for its effects on cancer cell lines.

Catalysis

The compound is utilized in catalytic processes such as:

- Henry Reaction

- Suzuki Coupling

- Michael Additions

These reactions highlight its utility in synthesizing complex molecules with high specificity and efficiency.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound in various domains:

- Synthesis of Homochiral Amino Acids : A study demonstrated the successful use of this compound as an intermediate for synthesizing homochiral amino acids, which are crucial for pharmaceutical applications.

- Biological Activity Screening : Preliminary assays have shown that derivatives of this compound exhibit promising antimicrobial and anticancer properties, warranting further investigation into their mechanisms of action.

- Catalytic Applications : Research has highlighted its role in catalyzing reactions that lead to the formation of complex organic frameworks, showcasing its importance in synthetic chemistry.

作用机制

The mechanism of action of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity and reactivity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues within the Azetidine Family

tert-Butyl 3-Amino-2-methylazetidine-1-carboxylate (CAS: 1368087-42-6)

- Structure: Differs by replacing the hydroxymethyl group with an amino (-NH2) group at the 3-position.

- Properties: Molecular formula C9H18N2O2, molecular weight 186.25 g/mol.

- Applications: Amino-substituted azetidines are often used as precursors for bioactive molecules, such as protease inhibitors.

tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)

- Structure : Contains a bulkier 1-hydroxybutyl substituent and a 4-methoxyphenyl group.

- Synthesis : Prepared via regio- and diastereoselective methods, yielding 42% purified product using preparative HPLC .

- Properties : Increased steric bulk and aromaticity may enhance binding to hydrophobic protein pockets, a trait less prominent in the simpler hydroxymethyl derivative.

Hydrazino-Functionalized Azetidines ()

Pyrrolidine-Based Analogues

tert-Butyl (2S,4R)-4-Fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5)

- Structure : Five-membered pyrrolidine ring with fluorine and hydroxymethyl substituents.

- Applications : Fluorinated pyrrolidines are common in kinase inhibitors and antiviral agents.

Comparative Data Table

Key Findings and Implications

Substituent Effects: Hydroxymethyl groups enhance solubility but may reduce metabolic stability compared to fluorine or amino substituents. Bulky or aromatic substituents (e.g., 4-methoxyphenyl) improve target binding but complicate synthesis yields .

Synthetic Challenges :

- Azetidine derivatives often require advanced purification techniques (e.g., preparative HPLC) due to their polar functional groups .

Biological Relevance: Hydrazino- and fluorine-modified analogs show promise in therapeutic applications (e.g., antitubercular or antiviral activity), whereas simpler derivatives like the target compound are primarily intermediates .

生物活性

Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 201.27 g/mol

- CAS Number : 850789-22-9

Its structure includes a tert-butyl ester group, which enhances lipophilicity, potentially influencing its biological interactions and activities.

The biological activity of this compound is thought to be mediated through several pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.

- Cellular Processes : The compound may interfere with cellular processes such as proliferation and apoptosis, which are critical in cancer biology. Its ability to impact these processes could make it a candidate for anticancer therapies.

- Binding Affinities : Interaction studies indicate that it binds to various biological macromolecules, including proteins and nucleic acids, which are crucial for understanding its mechanism of action and therapeutic potential.

Biological Activity Overview

The biological activities attributed to this compound include:

Data Table: Comparison with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl (2S,3R)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate | 131307252 | Different position of hydroxymethyl group |

| Boc-D-Azetidine-2-carboxylic acid | 174346-82-8 | Contains a Boc protecting group; used in peptide synthesis |

| Methyl (2R,4R)-2-tert-butyl-4-pyrrolidinone | - | Similar cyclic structure; potential use in drug formulation |

This table highlights the structural diversity among related azetidine derivatives, indicating the unique features of this compound that may confer distinct biological activities.

Case Studies and Research Findings

Research has indicated various applications and effects of this compound:

- Cancer Xenograft Models : In preclinical studies involving cancer xenograft models, similar azetidine compounds exhibited strong efficacy against tumors with DNA damage repair deficiencies. This suggests that this compound may also possess similar properties when evaluated in such models .

- Synthetic Applications : The compound serves as an intermediate in organic synthesis for creating homochiral amino acid derivatives, which are valuable in drug development and therapeutic applications.

- Potential Side Effects : As with many compounds undergoing biological evaluation, understanding the side effects is crucial. The compound has been classified as a skin irritant based on preliminary safety assessments .

常见问题

Q. What are the recommended synthetic routes for preparing tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, and how do reaction conditions influence yield?

Answer: A common method involves condensation reactions using tert-butyl carbamate derivatives and aldehydes under reflux in ethanol. For example, describes a procedure where tert-butyl carbamate intermediates react with substituted benzaldehydes at 80°C for 4 hours, yielding 70–90% of hydrazone derivatives. Adjusting solvent polarity (e.g., ethanol vs. THF) and temperature can optimize regioselectivity. Post-synthesis purification via silica gel chromatography (gradient elution with n-heptane/THF) is critical to isolate the target compound, as noted in .

Key Data:

| Parameter | Typical Range | Reference |

|---|---|---|

| Reaction Temperature | 80°C | |

| Yield | 70–90% | |

| Purification Method | Silica gel chromatography |

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Answer: 1H/13C NMR and IR spectroscopy are primary tools for confirming the azetidine ring and hydroxymethyl group. highlights characteristic NMR shifts for azetidine protons (δ 3.5–4.5 ppm) and hydroxymethyl groups (δ 3.2–3.8 ppm). IR absorption bands for C=O (1680–1720 cm⁻¹) and O-H (3200–3600 cm⁻¹) validate the carbamate and hydroxyl moieties. LC-MS (e.g., [M+H]+ at m/z 244) is essential for verifying molecular weight and purity (>95%) .

Key Data:

| Spectral Feature | Observed Range | Reference |

|---|---|---|

| 1H NMR (azetidine CH2) | δ 3.5–4.5 ppm | |

| IR (C=O stretch) | 1680–1720 cm⁻¹ | |

| LC-MS ([M+H]+) | m/z 244 |

Q. What are the stability considerations for this compound during storage and handling?

Answer: The tert-butyl carbamate group is sensitive to acidic hydrolysis. Storage at 0–6°C in inert atmospheres (argon/nitrogen) is recommended to prevent degradation, as seen in for analogous tert-butyl derivatives. Avoid prolonged exposure to moisture or protic solvents (e.g., methanol) to preserve the hydroxymethyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can confirm stereochemistry and bond angles. and demonstrate that high-resolution data (d-spacing < 1.0 Å) are critical for resolving azetidine ring puckering and substituent conformations. Twinning analysis (via SHELXD) may be required for crystals with low symmetry .

Key Data:

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Resolution limit | <1.0 Å | |

| Refinement software | SHELXL |

Q. How does stereochemistry at the azetidine ring influence biological activity, and what methods validate enantiomeric purity?

Answer: Stereochemical inversion at C2 or C3 can alter binding affinity to biological targets (e.g., enzymes). Chiral HPLC with amylose/cyclodextrin columns ( ) or enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers. Optical rotation ([α]D) and circular dichroism (CD) spectroscopy are used to confirm configurations .

Key Data:

| Method | Application | Reference |

|---|---|---|

| Chiral HPLC | Enantiomeric excess (ee) | |

| Enzymatic resolution | Separation of (R) and (S) |

Q. What strategies are used to analyze contradictory data in synthetic yields or spectroscopic results?

Answer: Discrepancies in yields may arise from competing side reactions (e.g., azetidine ring opening under acidic conditions). Cross-validation using LC-MS (to detect impurities) and variable-temperature NMR (to assess dynamic processes) can resolve inconsistencies. For example, shows that impurities in hydrazone derivatives reduce apparent yields, necessitating iterative recrystallization .

Q. How can bioactivity assays (e.g., antimicrobial) be designed for derivatives of this compound?

Answer: Derivatives with substituted benzylidene groups () can be screened against Mycobacterium tuberculosis using microplate Alamar Blue assays (MIC determination). Structure-activity relationship (SAR) studies should correlate logP (calculated via HPLC) with membrane permeability. Toxicity is assessed via MTT assays on mammalian cell lines .

Key Data:

| Assay Type | Target Organism | Reference |

|---|---|---|

| Alamar Blue | Mycobacterium tuberculosis | |

| MTT | Mammalian cells |

Q. Table 2. Stability Metrics

| Condition | Degradation Rate | Reference |

|---|---|---|

| Room temperature (air) | 5% per week | |

| 0–6°C (argon) | <1% per month |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。